

# Environmental Fate of Prothioconazole: A Technical Guide

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## Compound of Interest

Compound Name: Prothioconazole

Cat. No.: B1679736

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## Introduction

**Prothioconazole** is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals. Its widespread use in agriculture necessitates a thorough understanding of its environmental fate to assess its potential impact on soil and water ecosystems. This technical guide provides an in-depth overview of the degradation, metabolism, and mobility of **prothioconazole** in these crucial environmental compartments. The information presented herein is a synthesis of data from various scientific studies and regulatory assessments.

## Data Presentation

The environmental behavior of **prothioconazole** and its principal metabolites is characterized by several key parameters. The following tables summarize the quantitative data on their dissipation, degradation, and mobility in soil and water.

### Table 1: Dissipation and Degradation Half-lives (DT50) of Prothioconazole and its Metabolites

Compound	System	DT50 (days)	Conditions	Reference(s)
Prothioconazole	Aerobic Soil	0.21 - 5.82	Laboratory, various soil types	[1][2][3]
Terrestrial Field	1.3 - 5.0	Various locations	[4][5]	
Aquatic (Water Phase)	2.18 - 10.1	Aerobic, water-sediment systems	[6][7]	
Aqueous Photolysis	0.46 - 2.0	pH 7, continuous irradiation	[8][9][10]	
Prothioconazole-desthio	Aerobic Soil	16.3 - 315	Laboratory and Field	[4][5]
Aquatic (Water Phase)	2.9 - 6.2	Water-sediment systems	[11]	
Prothioconazole-S-methyl	Aerobic Soil	21 - 148	Field	[4]

Note: DT50 (Dissipation Time 50) is the time required for 50% of the initial concentration of a substance to dissipate from the system.

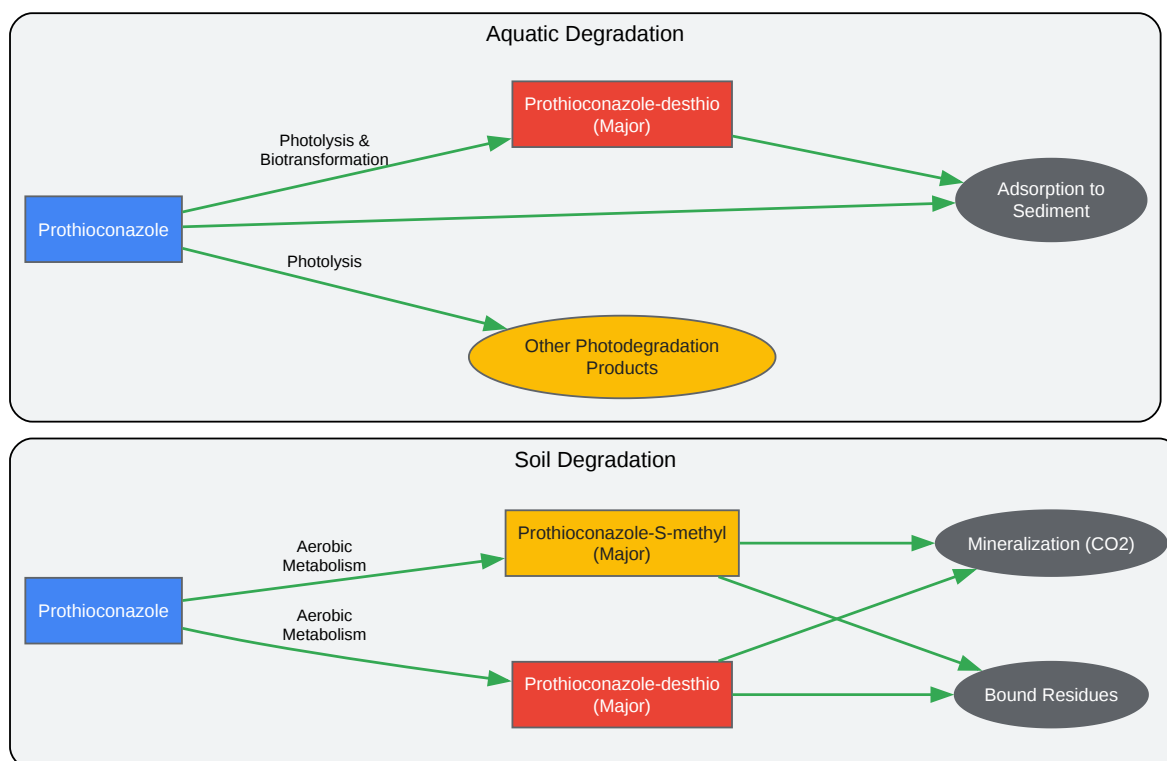
**Table 2: Soil Sorption and Mobility of Prothioconazole and its Metabolites**

Compound	Koc (L/kg)	Mobility Class	Reference(s)
Prothioconazole	1765	Low to Slight	[8]
Prothioconazole-desthio	4.13 - 13.38 (Kd)	Moderate to High	[8]

Note: Koc is the soil organic carbon-water partitioning coefficient. Higher Koc values indicate stronger sorption to soil and lower mobility. Kd is the soil-water distribution coefficient.

## Degradation Pathways

**Prothioconazole** degrades in the environment through a combination of biotic and abiotic processes, leading to the formation of several metabolites. The primary degradation pathways in soil and water are illustrated below.



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Figure 1: **Prothioconazole** Degradation Pathways in Soil and Water.

## Experimental Protocols

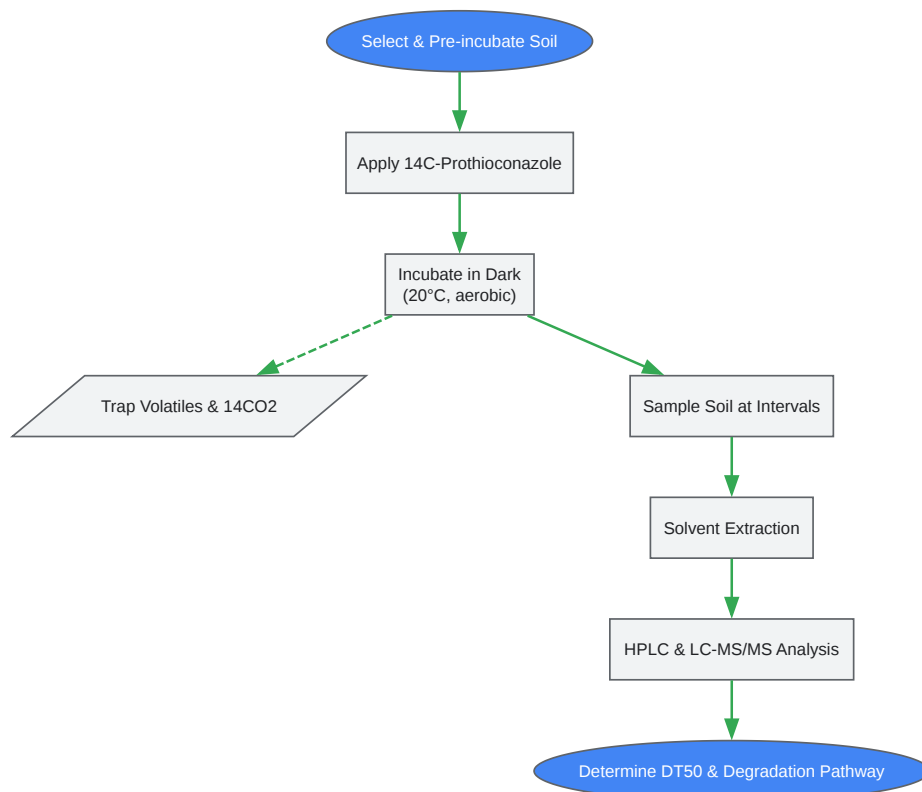
The data presented in this guide are derived from studies conducted following standardized international guidelines. Below are detailed methodologies for the key experiments cited.

### Aerobic Soil Metabolism (Following OECD Guideline 307)

Objective: To determine the rate and pathway of **prothioconazole** degradation in soil under aerobic conditions.

Methodology:

- Soil Selection: A silt loam soil (pH 6.8) from Nebraska, USA, was used. The soil was sieved (2 mm) and pre-incubated for a week to stabilize microbial activity.<sup>[1]</sup>
- Test Substance Application: [Phenyl-UL-<sup>14</sup>C]-labeled **prothioconazole** was applied to the soil at a concentration of 0.67 mg a.i./kg, equivalent to a field application rate of 0.250 kg a.i./ha.<sup>[1]</sup>
- Incubation: The treated soil samples were incubated in the dark at a constant temperature of  $20.1 \pm 0.4^{\circ}\text{C}$  and a soil moisture content of pF 2.0-2.5 for up to 120 days.<sup>[1]</sup> Aerobic conditions were maintained by a continuous flow of humidified air. Volatile organic compounds and <sup>14</sup>CO<sub>2</sub> were trapped in appropriate solutions.
- Sampling and Analysis: Duplicate soil samples were taken at specified intervals. Soil was extracted using a sequence of solvents with varying polarities (acetonitrile:water, acetonitrile via microwave, ethyl acetate, and hexane).<sup>[1]</sup> Extracts were analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify **prothioconazole** and its transformation products. Identification of metabolites was confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).<sup>[1][2]</sup>



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Figure 2: Workflow for Aerobic Soil Metabolism Study.

## Hydrolysis (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of **prothioconazole** as a function of pH.

Methodology:

- Test Solutions: Sterile aqueous buffer solutions were prepared at pH 4, 7, and 9.[8]
- Test Substance Application: **Prothioconazole** was added to the buffer solutions at a concentration not exceeding half of its water solubility.
- Incubation: The solutions were incubated in the dark at a constant temperature (e.g., 50°C) for a defined period.[8][12]

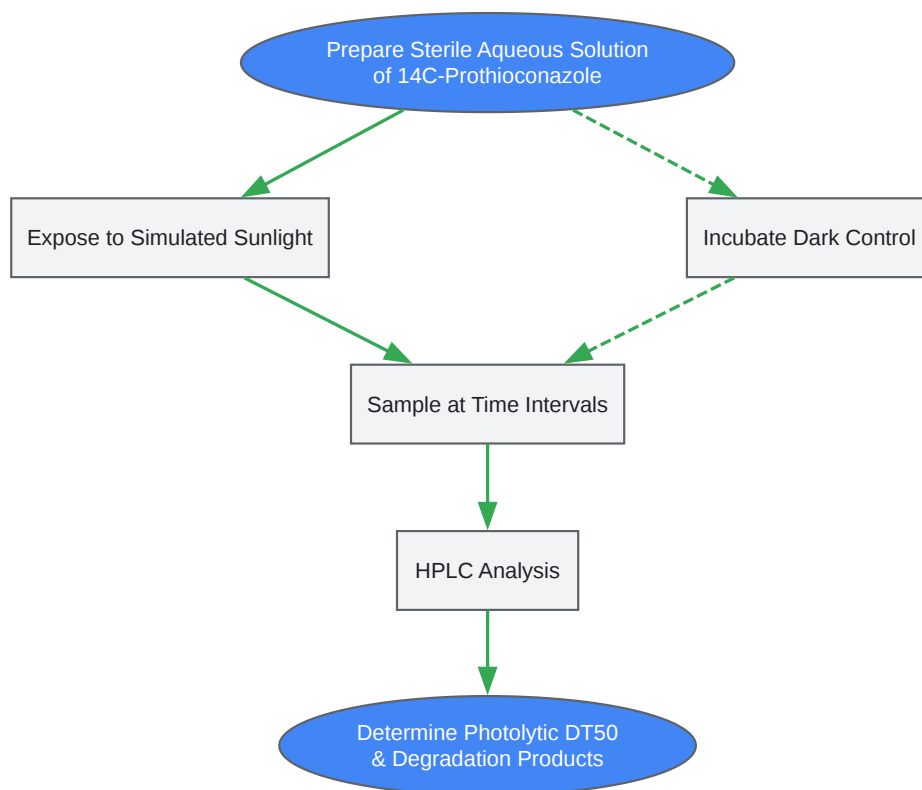
- Sampling and Analysis: Aliquots of the solutions were taken at various time intervals and analyzed by HPLC to determine the concentration of the parent compound and any hydrolysis products.

## Aqueous Photolysis (Following OECD Guideline 316)

Objective: To determine the rate and pathway of **prothioconazole** degradation in water upon exposure to light.

Methodology:

- Test Solution: A sterile aqueous buffer solution (pH 7) was prepared containing [phenyl-UL-<sup>14</sup>C]-labeled **prothioconazole**.<sup>[8]</sup>
- Irradiation: The test solution was exposed to a light source simulating natural sunlight (e.g., a xenon lamp or high-pressure mercury lamp) at a constant temperature (e.g., 25°C).<sup>[8][9][13]</sup> Dark control samples were incubated under the same conditions but shielded from light.
- Sampling and Analysis: Samples were collected at various time points and analyzed by HPLC with radiometric detection to quantify **prothioconazole** and its photoproducts.<sup>[8][13]</sup> The quantum yield was calculated to determine the photodegradation rate under environmental conditions.



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Figure 3: Workflow for Aqueous Photolysis Study.

## Soil Sorption/Desorption (Following OECD Guideline 106)

Objective: To determine the extent of **prothioconazole** and its metabolites' adsorption to and desorption from soil particles.

Methodology:

- Soil and Solution Preparation: Several soil types with varying organic carbon content, clay content, and pH are selected. A solution of the test substance in 0.01 M CaCl<sub>2</sub> is prepared.
- Equilibration: Soil samples are equilibrated with the test solution by shaking for a defined period (e.g., 24 hours) at a constant temperature.

- Analysis: After equilibration, the soil suspension is centrifuged, and the supernatant is analyzed by HPLC to determine the concentration of the test substance remaining in the solution. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- Desorption: The remaining soil pellet is re-suspended in a fresh 0.01 M CaCl<sub>2</sub> solution and equilibrated again to determine the amount of the substance that desorbs from the soil. This can be repeated for multiple desorption steps.

## Conclusion

**Prothioconazole** is rapidly degraded in soil, primarily through microbial metabolism, with half-lives typically in the range of a few days. Its major metabolites, **prothioconazole**-desthio and **prothioconazole**-S-methyl, are more persistent. **Prothioconazole** itself exhibits low to slight mobility in soil due to its high sorption to organic matter. However, its major metabolite, **prothioconazole**-desthio, is more mobile. In aquatic environments, **prothioconazole** is susceptible to photolysis and biotransformation, with **prothioconazole**-desthio being a major transformation product. A comprehensive understanding of these environmental fate characteristics is essential for the risk assessment and responsible management of this widely used fungicide.

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